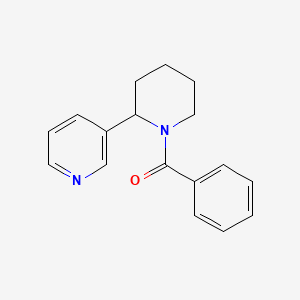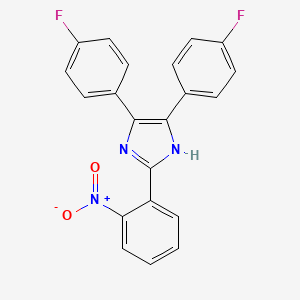![molecular formula C14H12Cl2N2O B5141367 N-[(2,4-dichlorophenyl)(phenyl)methyl]urea](/img/structure/B5141367.png)
N-[(2,4-dichlorophenyl)(phenyl)methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2,4-dichlorophenyl)(phenyl)methyl]urea, commonly known as DCPU, is a chemical compound with a wide range of applications in scientific research. It is a white crystalline powder with a molecular weight of 313.2 g/mol. DCPU is an organic compound that has a urea functional group and two aromatic rings. It is widely used in various scientific fields such as biochemistry, pharmacology, and toxicology.
作用機序
DCPU exerts its effects by inhibiting the activity of enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes play a crucial role in various physiological processes such as neurotransmission, digestion, and acid-base balance. Inhibition of these enzymes by DCPU results in the accumulation of their respective substrates, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
DCPU has been found to exert various biochemical and physiological effects. It inhibits the activity of acetylcholinesterase and butyrylcholinesterase, leading to an increase in the levels of acetylcholine and butyrylcholine in the brain. This results in improved cognitive function and memory. DCPU also inhibits the activity of carbonic anhydrase, leading to a decrease in the production of bicarbonate ions and an increase in the production of carbon dioxide. This results in a decrease in blood pH and an increase in respiratory rate.
実験室実験の利点と制限
DCPU has several advantages as a research tool. It is a potent inhibitor of several enzymes, making it useful in studying their physiological and biochemical effects. It is also a relatively stable compound and can be easily synthesized in the laboratory. However, DCPU also has some limitations. It is a toxic compound and can cause harm if not handled properly. It is also relatively expensive compared to other research tools.
将来の方向性
There are several future directions for the use of DCPU in scientific research. It can be used as a potential therapeutic agent for various neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. It can also be used as a potential anticancer agent. Further research is needed to determine the optimal dosage and administration of DCPU for these applications. In addition, DCPU can be used to study the physiological and biochemical effects of various enzymes and their inhibitors.
合成法
The synthesis of DCPU involves the reaction of 2,4-dichlorobenzylamine with phenyl isocyanate in the presence of a catalyst such as triethylamine. The reaction results in the formation of DCPU and a byproduct, triethylamine hydrochloride. The purity of the final product can be improved by recrystallization using solvents such as ethanol or acetone.
科学的研究の応用
DCPU has been extensively used in scientific research for its various applications. It has been found to inhibit the activity of several enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. DCPU has also been used as a potential anticancer agent as it inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, DCPU has been used as a potential therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
[(2,4-dichlorophenyl)-phenylmethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c15-10-6-7-11(12(16)8-10)13(18-14(17)19)9-4-2-1-3-5-9/h1-8,13H,(H3,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REJKVUYQJCCCOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=C(C=C2)Cl)Cl)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,4-Dichlorophenyl)-phenylmethyl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B5141289.png)


![1-(4-fluorophenyl)-4-{1-[3-(2-furyl)benzoyl]-3-piperidinyl}piperazine](/img/structure/B5141317.png)
![1-[2-(allyloxy)benzyl]-4-methylpiperidine](/img/structure/B5141325.png)
![2,4-dichloro-N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5141333.png)

![ethyl 7-hydroxy-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5141342.png)

![N-benzyl-1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5141355.png)
![N-[2-(benzylthio)ethyl]-4-chlorobenzenesulfonamide](/img/structure/B5141359.png)
![ethyl 4-({1-methyl-5-[(2-thienylcarbonyl)amino]-1H-benzimidazol-2-yl}methyl)-1-piperazinecarboxylate](/img/structure/B5141373.png)

![2-allyl-2-hydroxy-5,5-dimethyl-1-(4-morpholinylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinolin-3(2H)-one](/img/structure/B5141385.png)